1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE
Description
1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE is a synthetic organic compound that features a unique combination of adamantane, piperazine, and a chloronitrobenzoyl group
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c22-19-2-1-17(25(27)28)10-18(19)20(26)23-3-5-24(6-4-23)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXZSDMOMRXCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE typically involves multiple steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Piperazine Derivative Formation: Piperazine is reacted with the functionalized adamantane to form an intermediate.
Introduction of the Chloronitrobenzoyl Group: The intermediate is then reacted with 2-chloro-5-nitrobenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: Oxidized adamantane derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: In the development of novel materials with unique properties, such as high thermal stability and rigidity.
Chemical Research: As a reagent or intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane moiety could enhance the compound’s ability to cross cell membranes, while the piperazine ring might interact with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
1-(ADAMANTAN-1-YL)-4-(2-CHLOROBENZOYL)PIPERAZINE: Lacks the nitro group, potentially altering its reactivity and biological activity.
1-(ADAMANTAN-1-YL)-4-(2-NITROBENZOYL)PIPERAZINE: Lacks the chlorine atom, which might affect its substitution reactions.
1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROPHENYL)PIPERAZINE: Similar structure but different positioning of functional groups.
Uniqueness
1-(ADAMANTAN-1-YL)-4-(2-CHLORO-5-NITROBENZOYL)PIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the adamantane and piperazine moieties can enhance its stability and ability to interact with various targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
